2-((E)-{[4-(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzyl)phenyl]imino}methyl)phenol
Overview
Description
2-((E)-{[4-(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzyl)phenyl]imino}methyl)phenol is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a phenolic group and an imine group, which contribute to its reactivity and functionality in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-{[4-(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzyl)phenyl]imino}methyl)phenol typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4,4’-diaminodiphenylmethane. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the imine bond. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. Additionally, the use of catalysts, such as acidic or basic catalysts, can enhance the reaction rate and selectivity, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group in the compound can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium, potassium permanganate in neutral or alkaline medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nitration with concentrated nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro, sulfo, and halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antioxidant due to the presence of the phenolic group, which can scavenge free radicals.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its ability to form stable imine bonds.
Mechanism of Action
The mechanism of action of 2-((E)-{[4-(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzyl)phenyl]imino}methyl)phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues.
Metal Coordination: The imine group can coordinate with metal ions, forming stable complexes that can act as catalysts in various chemical reactions.
Biological Interactions: The compound can interact with enzymes and proteins, modulating their activity and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-{Methylenebis[4,1-phenylenenitrilo(E)methylylidene]}diphenol: Similar structure with two phenolic groups and imine bonds.
4,4’-Methylenebis(N-(2-hydroxybenzylidene)aniline): Contains similar imine and phenolic functionalities.
Uniqueness
2-((E)-{[4-(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzyl)phenyl]imino}methyl)phenol is unique due to its specific arrangement of functional groups, which confer distinct reactivity and potential applications. Its ability to form stable metal complexes and its antioxidant properties make it particularly valuable in various scientific and industrial applications.
Properties
IUPAC Name |
2-[[4-[[4-[(2-hydroxyphenyl)methylideneamino]phenyl]methyl]phenyl]iminomethyl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O2/c30-26-7-3-1-5-22(26)18-28-24-13-9-20(10-14-24)17-21-11-15-25(16-12-21)29-19-23-6-2-4-8-27(23)31/h1-16,18-19,30-31H,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTPTYSXRJXWAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=CC4=CC=CC=C4O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50422475 | |
Record name | AC1O3PF0 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50422475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4434-23-5 | |
Record name | NSC149804 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149804 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | AC1O3PF0 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50422475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-METHYLENEBIS(N-(2-HYDROXYBENZYLIDENE)ANILINE) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.